molecular formula C11H12OS B1626524 3-(1-Benzothiophen-2-yl)propan-1-ol CAS No. 31909-05-4

3-(1-Benzothiophen-2-yl)propan-1-ol

Cat. No. B1626524
CAS RN: 31909-05-4
M. Wt: 192.28 g/mol
InChI Key: ARLJZDSEYIEUJI-UHFFFAOYSA-N
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Description

“3-(1-Benzothiophen-2-yl)propan-1-ol” is a chemical compound with the molecular formula C11H12OS . It is a derivative of benzothiophene, a type of heterocyclic compound .


Molecular Structure Analysis

The molecular structure of “3-(1-Benzothiophen-2-yl)propan-1-ol” consists of a benzothiophene ring attached to a propanol group . The benzothiophene ring is a five-membered heteroaromatic compound containing a sulfur atom .

Future Directions

Benzothiophene and its derivatives, including “3-(1-Benzothiophen-2-yl)propan-1-ol”, have attracted great interest in both industry and academia due to their diverse applications in medicinal chemistry and material science . Therefore, the synthesis and investigation of new benzothiophene derivatives with more effective pharmacological activity is a topic of interest for future research .

properties

IUPAC Name

3-(1-benzothiophen-2-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12OS/c12-7-3-5-10-8-9-4-1-2-6-11(9)13-10/h1-2,4,6,8,12H,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARLJZDSEYIEUJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20518511
Record name 3-(1-Benzothiophen-2-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20518511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Benzothiophen-2-yl)propan-1-ol

CAS RN

31909-05-4
Record name 3-(1-Benzothiophen-2-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20518511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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